Marmesin

Vue d'ensemble

Description

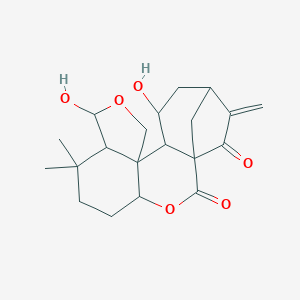

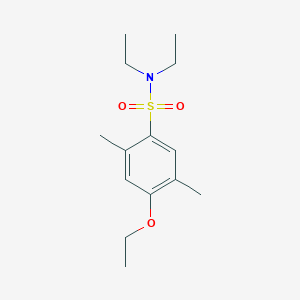

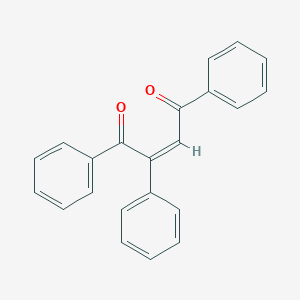

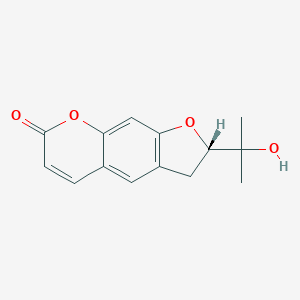

Marmesin, also known as S- (+)-Marmesin, (+)-Marmesin, or (S)-Marmesin, is a natural coumarin with COX-2 and 5-LOX dual inhibitory activity . It is a chemical compound precursor in psoralen and linear furanocoumarins biosynthesis .

Synthesis Analysis

This compound production has been improved by truncating the transmembrane domains of PcU6DT, FcMS, and AtCPR1 and increasing the copy numbers of the genes encoding the truncated enzymes .

Molecular Structure Analysis

This compound is a natural product found in Angelica gigas, Angelica japonica, and other organisms . In a molecular docking and molecular dynamics simulation study, this compound was used to investigate its binding in the 3D structure of the oncoprotein HSULF-2 .

Chemical Reactions Analysis

Synthesis of this compound has been successfully conducted in the laboratory on multiple occasions. One way of doing so is by a strategy based on the palladium-catalyzed intramolecular coupling reaction. This reaction would construct the dihydropyran ring and synthesize the compound from the intermediate (-)-peucedanol .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol . It is a stable compound if stored as directed and should be protected from light and heat .

Applications De Recherche Scientifique

Propriétés anticancéreuses

La marmesin a été identifiée comme un composé présentant des propriétés anticancéreuses significatives. La recherche a montré qu'elle pouvait supprimer la voie PI3K/Akt dans les cellules cancéreuses de l'œsophage, entraînant des effets antiprolifératifs et une activité pro-apoptotique . Cette voie est essentielle à la survie et à la croissance cellulaire, et son inhibition par la this compound suggère un rôle thérapeutique potentiel dans le traitement du cancer.

Traitement de la leucémie

Dans la leucémie, en particulier dans les cellules leucémiques humaines U937, la this compound a démontré la capacité d'induire l'apoptose mitochondriale et l'arrêt du cycle cellulaire . Elle inhibe également la migration des cellules cancéreuses, ce qui est essentiel pour empêcher la propagation des cellules cancéreuses. La cytotoxicité sélective du composé envers les cellules cancéreuses par rapport aux cellules normales en fait un candidat prometteur pour le traitement de la leucémie.

Impact sur le cycle cellulaire

La this compound affecte le cycle cellulaire, en particulier en induisant l'arrêt du cycle cellulaire G2/M . Cet arrêt est un point de contrôle critique où les cellules sont vérifiées pour les dommages à l'ADN avant de passer en mitose. En arrêtant le cycle, la this compound peut empêcher la prolifération des cellules cancéreuses.

Induction de l'apoptose

L'apoptose, ou mort cellulaire programmée, est un mécanisme qui élimine les cellules endommagées ou inutiles. Il a été démontré que la this compound déclenchait l'apoptose dans les cellules cancéreuses, ce qui pourrait être bénéfique pour éliminer les cellules cancéreuses tout en épargnant les cellules saines .

Rôle dans la biosynthèse

La this compound joue un rôle central dans la biosynthèse des furocoumarines dans les plantes . Elle agit comme un intermédiaire naturel dans la formation du cycle furanique, conduisant à divers dérivés. Cette voie biosynthétique est non seulement importante pour comprendre la chimie des plantes, mais aussi pour la synthèse potentielle de composés bioactifs.

Activités pharmacologiques

Au-delà de ses effets anticancéreux, la this compound présente une gamme d'activités pharmacologiques. Il a été rapporté qu'elle possédait des activités anti-inflammatoires, anti-hépatotoxiques et anti-angiogéniques . Ces propriétés suggèrent que la this compound pourrait être utilisée dans le traitement de diverses maladies autres que le cancer, telles que les troubles inflammatoires et hépatiques.

Mécanisme D'action

Target of Action

Marmesin, a natural coumarin compound, has been found to primarily target the PI3K/Akt pathway and vascular endothelial growth factor receptor-2 (VEGFR-2) . These targets play a crucial role in cell proliferation and survival, making them key components in the progression of various cancers .

Mode of Action

This compound interacts with its targets to induce significant changes in cellular processes. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation . Additionally, this compound downregulates the expression of VEGFR-2, a key receptor in angiogenesis . This interaction results in the inhibition of mitogen-stimulated proliferation and invasion in cancer cells .

Biochemical Pathways

This compound plays a central role in the biosynthesis of furocoumarins in plants, acting as a natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . In the context of cancer, this compound affects the PI3K/Akt pathway and VEGF/VEGFR signaling pathway . The suppression of these pathways leads to downstream effects such as reduced cell proliferation and angiogenesis .

Pharmacokinetics

In silico molecular mechanisms suggest that this compound and marmelosin interact at the active site of hsulf-2, providing a potential mechanism for its inhibition and consequent antitumor activity .

Result of Action

This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA . It also exerts pro-apoptotic activity on cancer cells by downregulating Bcl-2 and upregulating Bax . Furthermore, this compound suppresses the expression and secretion of VEGF in cancer cells, leading to the inhibition of capillary-like structure formation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Marmesin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It exhibits anti-proliferative effects against esophageal cancer (EC) cells, confirmed by the reduced expression of Ki67 and PCNA . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .

Cellular Effects

This compound influences cell function significantly. It suppresses the PI3K/Akt pathway in EC cells , impacting cell signaling pathways, gene expression, and cellular metabolism. The suppression of this pathway leads to the inhibition of cell proliferation and induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound binds with biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, it inhibits the PI3K/Akt pathway, leading to anti-cancer activity in EC cells .

Propriétés

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030448 | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13849-08-6 | |

| Record name | (+)-Marmesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marmesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARMESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marmesin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)